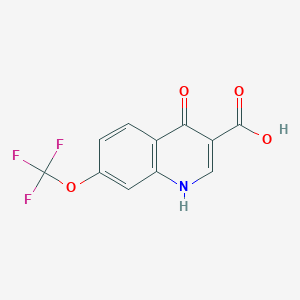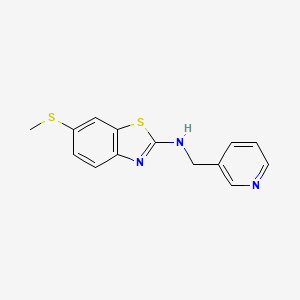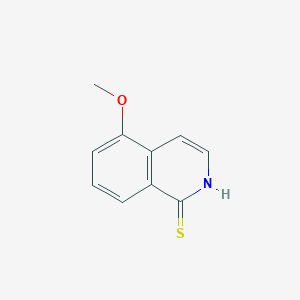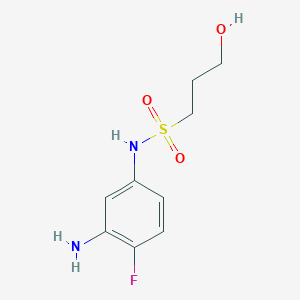
4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide
Vue d'ensemble
Description
“4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” is a compound with the CAS Number: 1097815-09-2. It has a molecular weight of 224.31 and its IUPAC name is 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a rapid and high yield synthetic route for a target compound was established, which was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .
Molecular Structure Analysis
The InChI code for “4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” is 1S/C9H8N2OS2/c1-5-7(8(10)12)14-9(11-5)6-3-2-4-13-6/h2-4H,1H3,(H2,10,12) .
Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene and its substituted derivatives, such as “4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide”, are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Properties
Thiophene derivatives have been proven to be effective drugs with anti-inflammatory properties . This makes “4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” a potential candidate for the development of new anti-inflammatory drugs .
Anti-Psychotic Properties
Thiophene derivatives have also been reported to have anti-psychotic properties . This suggests that “4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” could be used in the treatment of various psychiatric disorders .
Anti-Cancer Properties
Thiophene derivatives have been found to have anti-cancer properties . This suggests that “4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” could potentially be used in the treatment of various types of cancer .
Anti-Microbial Properties
Thiophene derivatives have been reported to have anti-microbial properties . This suggests that “4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” could potentially be used in the treatment of various microbial infections .
Anti-Fungal Properties
Thiophene derivatives have been reported to have anti-fungal properties . This suggests that “4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” could potentially be used in the treatment of various fungal infections .
Anti-Anxiety Properties
Thiophene derivatives have been reported to have anti-anxiety properties . This suggests that “4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” could potentially be used in the treatment of various anxiety disorders .
Anti-Arrhythmic Properties
Thiophene derivatives have been reported to have anti-arrhythmic properties . This suggests that “4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” could potentially be used in the treatment of various heart rhythm disorders .
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets, including enzymes, receptors, and other proteins.
Mode of Action
For instance, they can form hydrogen bonds with their targets, which can lead to changes in the target’s function . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
For example, they can activate or inhibit enzymes, stimulate or block receptors, and even reset physiological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The action of 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . Additionally, the stability of the compound can be influenced by factors such as temperature and pH.
Propriétés
IUPAC Name |
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-5-7(8(10)12)14-9(11-5)6-3-2-4-13-6/h2-4H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRTXPDOOMVJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)


![5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1420194.png)

![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)
![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)


![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)


![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)